molecular formula C6H7F3O4S B067416 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate CAS No. 188975-30-6

3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate

Cat. No. B067416
M. Wt: 232.18 g/mol
InChI Key: QXCAHEXKUMUTRF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate is efficiently achieved through the triflic acid-mediated Prins cyclization of homopropargylic alcohols with aldehydes. This method affords the compound highly regioselectively, laying the groundwork for its application in various C–C coupling reactions such as Suzuki, Heck, Stille, and Sonogashira coupling, transforming the dihydropyran into different 4-alkyl and aryl substituted products (Saikia, Ghosh, & Kautarya, 2016).

Molecular Structure Analysis

The structure of related compounds has been extensively studied, revealing detailed insights into molecular conformations and interactions. For example, compounds with closely related structures demonstrate various types of hydrogen bonding and molecular conformations, contributing to their stability and reactivity. Such detailed structural analyses are crucial for understanding the reactivity and properties of 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate derivatives (Sagar et al., 2017).

Chemical Reactions and Properties

This compound is known for its role in facilitating various chemical reactions. It has been used as a precursor in the regio- and diastereoselective synthesis of dihydropyrans and pyranopyrans via oxonium-ene reaction of β-allenols and aldehydes, demonstrating its versatility in synthesizing complex heterocyclic structures (Devi, Sultana, Borah, & Saikia, 2018).

Scientific Research Applications

  • Synthesis of Substituted Dihydropyrans : It is used in the Prins cyclization of homopropargylic alcohols with aldehydes to afford 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonates. These compounds are then transformed into different 4-alkyl and aryl substituted products using Suzuki, Heck, Stille, and Sonogashira coupling reactions (Saikia et al., 2016).

  • Total Asymmetric Synthesis of Natural Products : For example, the synthesis of natural product (+)-civet using trimethylsilyl trifluoromethanesulfonate (TMSOTf) for Prins cyclization of acrylyl enol ethers to 5,6-dihydro-2H-pyran-2-acetates (Sultana et al., 2013).

  • Oxonium-Ene Reaction : Bismuth trifluoromethanesulfonate is used for preparing dihydropyrans from β-allenols and aldehydes via oxonium-ene reaction, showing high regioselectivity (Devi et al., 2018).

  • Tetrahydropyranylation of Alcohols and Phenols : Using titanium(IV) salophen trifluoromethanesulfonate as a catalyst, it enables selective tetrahydropyranylation of alcohols and phenols with 3,4-dihydro-2H-pyran (Yadegari & Moghadam, 2016).

  • Catalysis in Alcohol and Phenol Protection : As part of a catalyst, it's used in the trimethylsilylation of alcohols and phenols with hexamethyldisilazane (HMDS) and their tetrahydropyranylation with 3,4-dihydro-2H-pyran (Zadehahmadi et al., 2015).

  • Synthesis of Push-Pull Alkenes : This compound is synthesized as part of new push-pull alkenes, such as β-ethoxy vinyl trifluoromethyl sulfone (Shizheng et al., 1998).

  • Synthesis of Dibenzo[b,d]pyran Derivatives : Used in the synthesis of dibenzo[b,d]pyran derivatives via a domino Pechmann–dehydration reaction (Chen et al., 2012).

  • Ring Opening of Oxiranes : Promotes ring opening reactions of oxirane derivatives, with the reaction course highly affected by the structures and substitution pattern of the substrates (Murata et al., 1982).

Safety And Hazards

3,6-Dihydro-2H-pyran-4-yl trifluoromethanesulfonate is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage .

properties

IUPAC Name

3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O4S/c7-6(8,9)14(10,11)13-5-1-3-12-4-2-5/h1H,2-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCAHEXKUMUTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC=C1OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463409
Record name 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate

CAS RN

188975-30-6
Record name 3,6-dihydro-2H-pyran-4-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 188975-30-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Washio, H Nambu, M Anada, S Hashimoto - Tetrahedron: Asymmetry, 2007 - Elsevier
A catalytic asymmetric formal synthesis of diarylheptanoid natural product calyxin L has been achieved by incorporating an enantio- and diastereoselective hetero-Diels–Alder (HDA) …
Number of citations: 26 www.sciencedirect.com
Y Ye - 2018 - dspace.mit.edu
Chapter 1. Palladium-Catalyzed Fluorination of Cyclic Vinyl Triflates: Dramatic Effect of TESCF₃ as an Additive A method for the synthesis of cyclic vinyl fluorides with high levels of …
Number of citations: 0 dspace.mit.edu
X Wu, J Li, S Xia, C Zhu, J Xie - The Journal of Organic Chemistry, 2022 - ACS Publications
We report a thioacylation transfer reaction based on nickel-catalyzed C–C bond cleavage of thioesters with sp 2 -hybridized electrophiles. Aryl bromides, iodides, and alkenyl triflates …
Number of citations: 2 pubs.acs.org
T Deng - 2022 - search.proquest.com
N-Heterocycles are an important array of compounds which widely spread in natural products, pharmaceuticals, and materials. The synthesis of N-heterocycles is interesting and …
Number of citations: 3 search.proquest.com
AM Olivares - Transition-Metal-Catalyzed Reactions …, 2019 - search.proquest.com
Zinc flake (-325 mesh, Alfa Aesar), palladium (II) chloride (Stem Chemicals), and nickel (II) bromide 2-methoxyethyl ether (NiBr2• diglyme, Sigma Aldrich), were used as received and …
Number of citations: 2 search.proquest.com
YT Zheng, J Song, HC Xu - The Journal of Organic Chemistry, 2021 - ACS Publications
Indole is prevalent in bioactive compounds and natural products. The development of efficient and sustainable methods to access this privileged structural scaffold has been a long-…
Number of citations: 19 pubs.acs.org
N Barton, M Convery, AWJ Cooper… - Journal of Medicinal …, 2018 - ACS Publications
A deconstruction of previously reported phosphoinositide 3-kinase δ (PI3Kδ) inhibitors and subsequent regrowth led to the identification of a privileged fragment for PI3Kδ, which was …
Number of citations: 14 pubs.acs.org
M Sheremet - 2015 - Dissertation, Dortmund, Technische …
Number of citations: 0

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